
N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex diamines, such as N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine, is a challenging task due to the need for differentiation between the two nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy for the synthesis of diamines has been reported, which involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines with diverse substitution patterns, including 1,2-, 1,3-, and 1,4-diamines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary significantly, with some compounds exhibiting significant puckering of the pyrimidine rings, while others remain planar. The puckering can lead to different conformations such as boat, twist-boat, or screw-boat. This structural variation can influence the electronic properties of the molecule, with the potential development of polarized, charge-separated molecular-electronic structures. The positive charge is often delocalized over the exocyclic amino nitrogen atoms, with negative charge localized on the formyl oxygen atom .
Chemical Reactions Analysis
N-methylcyclobutylideneamine N-oxide, a related compound to the target molecule, has been shown to undergo spontaneous dimerization. Additionally, it can participate in cycloaddition reactions with reactive dipolarophiles to afford corresponding cycloadducts. These reactions are indicative of the reactivity of cyclobutyl-containing compounds and their potential to form diverse chemical structures through cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be elucidated through experimental techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For instance, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was characterized to determine its crystalline structure, which was found to be in the triclinic space group. Theoretical calculations using methods such as HF/6-31G(d) and B3LYP/6-31G(d) can complement experimental findings by optimizing structure parameters and predicting vibrational frequencies, HOMO and LUMO energies, and molecular electrostatic potential (MEP) .
Mechanism of Action
While the specific mechanism of action for N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine is not detailed, it is part of a series of compounds that were found to exhibit a competitive ATP inhibitory effect and multiple target effects . These compounds also showed stronger activity against certain cell lines compared to AZD3759 .
properties
IUPAC Name |
6-N-cyclobutyl-4-N,4-N-dimethylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-14(2)10-6-9(11-7-12-10)13-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFOWONAZBSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)
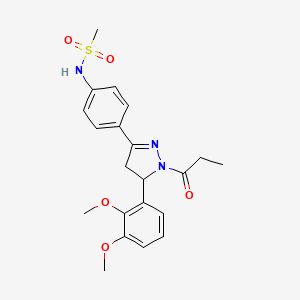
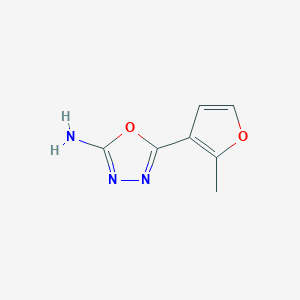
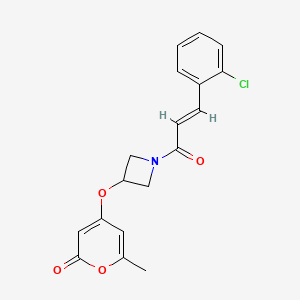
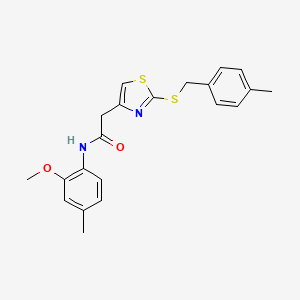
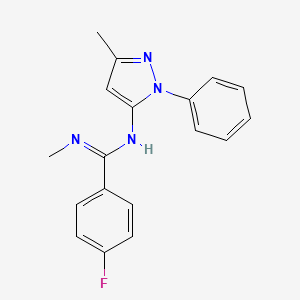
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)